(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid
CAS No.: 959582-18-4
Cat. No.: VC2330929
Molecular Formula: C18H22N2O4
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 959582-18-4 |
---|---|
Molecular Formula | C18H22N2O4 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | (2S,4R)-4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |
Standard InChI Key | UXYOWAFFGWIGHV-CABCVRRESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=CC=C2)C#N |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N |
Introduction
Chemical Identity and Structure
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid is a substituted pyrrolidine derivative featuring specific stereochemistry at the 2 and 4 positions. The compound incorporates several key structural elements: a pyrrolidine ring with carboxylic acid functionality at position 2, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a 3-cyanobenzyl substituent at position 4.
The precise stereochemical configuration (2S,4R) indicates the spatial arrangement of substituents, which is critical for its biological activity and chemical reactivity. The S configuration at position 2 places the carboxylic acid group on a specific face of the pyrrolidine ring, while the R configuration at position 4 orients the 3-cyanobenzyl substituent in a defined spatial arrangement.
Basic Identification Data
Parameter | Value |
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CAS Registry Number | 959582-18-4 |
Molecular Formula | C₁₈H₂₂N₂O₄ |
Molecular Weight | 330.4 g/mol |
IUPAC Name | (2S,4R)-4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
VCID | VC2330929 |
Physical and Chemical Properties
The physical and chemical properties of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid determine its behavior in chemical reactions, formulations, and biological systems. These properties are essential for researchers developing synthetic methods or pharmaceutical applications.
Structural Identifiers
Precise structural identification is facilitated through standardized chemical notation systems:
Identifier Type | Value |
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Standard InChI | InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22)/t14-,15+/m1/s1 |
Standard InChIKey | UXYOWAFFGWIGHV-CABCVRRESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC@@HCC2=CC(=CC=C2)C#N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N |
Research Applications
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid serves primarily as an important intermediate in pharmaceutical synthesis and organic chemistry research. Its applications span several areas of scientific inquiry.
Pharmaceutical Research
The compound's precise stereochemistry and functional group arrangement make it valuable in pharmaceutical development:
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Building block for complex drug molecules
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Intermediate in the synthesis of enzyme inhibitors
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Scaffold for peptide mimetics and peptidomimetic drugs
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Potential precursor for compounds targeting specific biological receptors
The cyano group provides opportunities for further functionalization through various transformations, making it a versatile building block for medicinal chemistry .
Synthetic Chemistry Applications
In organic synthesis, this compound serves several important roles:
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Chiral building block for asymmetric synthesis
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Template for stereoselective transformations
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Platform for diversity-oriented synthesis
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Intermediate in the preparation of specialized catalysts and ligands
The defined stereochemistry at two positions makes it particularly valuable for reactions where stereochemical control is essential.
Comparative Analysis with Related Compounds
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid belongs to a family of substituted pyrrolidine derivatives that share structural similarities but differ in key aspects that influence their chemical behavior and applications.
Structural Analogs
Several related compounds provide insight into structure-property relationships:
Compound | CAS Number | Key Structural Difference |
---|---|---|
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid | 959573-33-2 | Cyano group at ortho position |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-methylbenzyl)pyrrolidine-2-carboxylic acid | 959581-21-6 | Methyl substituent instead of cyano group |
(3R,4S)-4-(2-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | 1161787-74-1 | Carboxylic acid at position 3; bromo substituent |
The positional isomers with the cyano group at different positions on the benzyl substituent (ortho, meta, para) exhibit different electronic and steric properties that can influence reactivity and binding interactions .
Functional Variations
Variations in functional groups among related compounds demonstrate the versatility of the protected pyrrolidine scaffold:
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Halogenated derivatives: Enhanced reactivity for cross-coupling reactions
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Methyl-substituted analogs: Modified electronic and steric properties
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Carboxylic acid position variations: Different spatial arrangements of functional groups
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Hydroxyl and methoxy derivatives: Altered hydrogen bonding capabilities
These structural variations allow researchers to access a range of properties and reactivities for specific applications .
Current Research Developments
Recent research involving (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid and related compounds has focused on several promising areas.
Green Chemistry Applications
Recent developments in the field include approaches to more sustainable synthesis of related compounds. For example, a recent study published in 2024 detailed the design and process study of chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid, a related compound, for green manufacturing. This process eliminated the need for salinization and dissociation processes and reduced organic solvent usage .
The study reported significant improvements in efficiency:
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17.4% increase in yield
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43.3% rise in atom economy (AE)
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43.3% improvement in reaction mass efficiency (RME)
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32.0 g g⁻¹ reduction in process mass intensity (PMI)
These advancements suggest potential for similar green chemistry approaches to be applied to the synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-cyanobenzyl)pyrrolidine-2-carboxylic acid .
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